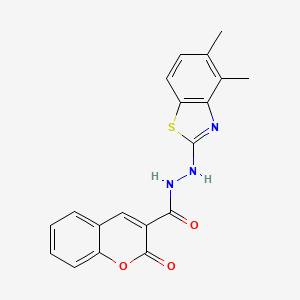

N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide

Description

N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide is a hybrid molecule combining a coumarin (2-oxo-2H-chromene) core with a 4,5-dimethylbenzothiazole moiety linked via a carbohydrazide bridge. This structure integrates pharmacophores known for diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. The carbohydrazide linkage (-CONHNH-) may facilitate chelation with metal ions or interactions with biological targets, as seen in structurally related compounds .

Properties

IUPAC Name |

N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-oxochromene-3-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O3S/c1-10-7-8-15-16(11(10)2)20-19(26-15)22-21-17(23)13-9-12-5-3-4-6-14(12)25-18(13)24/h3-9H,1-2H3,(H,20,22)(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRBOIGXVNJWYMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)SC(=N2)NNC(=O)C3=CC4=CC=CC=C4OC3=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide typically involves the condensation of 4,5-dimethyl-2-aminobenzothiazole with 3-carbohydrazide-2-oxo-2H-chromene under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

N’-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, pH levels, and solvent environments.

Major Products

The major products formed from these reactions depend on the specific type of reaction and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide has shown promise in the development of new therapeutic agents:

- Anticancer Activity: Research indicates that derivatives of benzothiazole exhibit cytotoxic effects against various cancer cell lines. Studies have reported that compounds with similar structures can inhibit cell proliferation by targeting specific enzymes involved in cancer progression .

- Antimicrobial Properties: The compound has been evaluated for its antibacterial and antifungal activities. Its ability to disrupt microbial cell membranes positions it as a candidate for developing novel antimicrobial agents .

Biological Research

The compound's interaction with biological systems has led to investigations into its mechanisms of action:

- Enzyme Inhibition: Studies have demonstrated that this compound can inhibit key enzymes associated with disease pathways. For instance, it may inhibit carbonic anhydrases involved in tumor growth, making it a target for cancer therapy .

- Anti-inflammatory Effects: Some benzothiazole derivatives have shown potential in reducing inflammation through the inhibition of pro-inflammatory cytokines.

Industrial Applications

In addition to its medicinal potential, this compound is also relevant in industrial settings:

- Dyes and Pigments Production: The stability and reactivity of this compound make it suitable for use in the synthesis of dyes and pigments. Its unique chromophoric properties can be exploited in various applications .

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of various benzothiazole derivatives against human cancer cell lines (e.g., MCF-7 and HeLa). Results indicated that modifications to the benzothiazole structure significantly enhanced anticancer activity, suggesting that this compound could be further optimized for improved efficacy .

Case Study 2: Antimicrobial Efficacy

In another research effort, compounds similar to this compound were tested against a panel of bacterial strains. The findings revealed significant antimicrobial activity at low concentrations, highlighting its potential as a lead compound for developing new antibiotics .

Mechanism of Action

The mechanism of action of N’-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Key structural features :

- The planar coumarin system and conjugated carbohydrazide bridge enable extended π-delocalization, critical for fluorescence properties or DNA intercalation .

Structural Analogues

Key observations :

- Substituent effects : Fluorinated benzothiazoles (e.g., 4,6-difluoro) improve antimicrobial activity but reduce solubility compared to 4,5-dimethyl derivatives .

- Core heterocycle replacement: Replacing benzothiazole with quinazolinone shifts activity from antimicrobial to enzyme inhibition, underscoring the benzothiazole’s role in targeting microbial pathways .

Physicochemical Properties

| Property | N'-(4,5-dimethylbenzothiazol-2-yl)-coumarin carbohydrazide | N'-(4,6-difluorobenzothiazol-2-yl)-carbohydrazide |

|---|---|---|

| LogP (predicted) | 3.2 ± 0.5 | 3.8 ± 0.6 |

| Solubility (µg/mL) | 12.5 (DMSO) | 8.2 (DMSO) |

| Hydrogen-bond acceptors | 5 | 6 |

Biological Activity

N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide is a compound derived from the benzothiazole family, known for its diverse biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure can be depicted as follows:

- Molecular Formula : C16H14N4O3S

- Molecular Weight : 342.37 g/mol

This structure combines elements from both benzothiazole and chromene moieties, contributing to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, disrupting essential biological processes.

- Antioxidant Activity : It has shown potential in scavenging free radicals, which can mitigate oxidative stress in cells.

- Antimicrobial Effects : Preliminary studies suggest that it exhibits antimicrobial properties against certain bacterial strains.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies and Research Findings

-

Antimicrobial Activity :

A study evaluated the antimicrobial effectiveness of various benzothiazole derivatives, including this compound. Results indicated significant inhibition of growth in E. coli and B. subtilis, suggesting its potential as a lead compound for developing new antibiotics. -

Cytotoxicity Against Cancer Cells :

Research on the cytotoxic effects of this compound demonstrated that it effectively inhibited the proliferation of MCF-7 and MDA-MB-231 cell lines. Flow cytometry analyses revealed that it induces apoptosis in a dose-dependent manner, highlighting its potential as an anticancer agent. -

Antioxidant Properties :

The compound exhibited notable antioxidant activity in DPPH assays, where it scavenged free radicals effectively. This property may contribute to its protective effects against oxidative stress-related diseases.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide?

- Methodological Answer : The synthesis typically involves condensation reactions between 2-oxo-2H-chromene-3-carbohydrazide and functionalized benzothiazole derivatives. For example:

Hydrazide Activation : React 2-oxo-2H-chromene-3-carbohydrazide with an aldehyde or ketone derivative under reflux conditions in ethanol or dioxane for 5–6 hours (e.g., using benzaldehyde derivatives) .

Coupling Reagents : Use coupling agents like EDCI/HOBt to facilitate amide bond formation between the hydrazide and 4,5-dimethyl-1,3-benzothiazol-2-amine .

Purification : Precipitate the product via ice-cold water or recrystallize from ethanol .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies key functional groups (e.g., C=O stretch at ~1680–1720 cm⁻¹ for the coumarin carbonyl, N–H bend at ~3200 cm⁻¹ for the hydrazide) .

- NMR (¹H/¹³C) : Confirms proton environments (e.g., aromatic protons in benzothiazole at δ 7.2–8.5 ppm, methyl groups at δ 2.3–2.6 ppm) and carbon backbone .

- Mass Spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]⁺ peaks) .

Q. What are the recommended solvent systems for recrystallization to ensure high purity?

- Methodological Answer : Ethanol, methanol, or ethyl acetate are commonly used. For example:

- Recrystallize from ethanol for needle-like crystals suitable for X-ray diffraction .

- Use mixed solvents (e.g., ethanol:water, 3:1) to improve yield and purity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s antimicrobial activity?

- Methodological Answer :

Substituent Variation : Synthesize analogs with halogen (Cl, F), methoxy, or nitro groups on the benzothiazole or coumarin rings to assess electronic effects .

Bioactivity Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria using MIC (Minimum Inhibitory Concentration) assays .

Data Correlation : Compare IC₅₀ values with substituent electronegativity or steric parameters using regression analysis .

Q. What experimental approaches elucidate the α-glucosidase inhibition mechanism of this compound?

- Methodological Answer :

- Kinetic Studies : Perform Lineweaver-Burk plots to determine inhibition type (e.g., competitive vs. non-competitive). For example, coumarin derivatives with methoxy groups showed competitive inhibition (IC₅₀ = 0.96 µg/mL) .

- Docking Simulations : Use AutoDock Vina to model interactions between the compound’s hydrazide group and enzyme active sites (e.g., binding free energy calculations) .

Q. How should researchers resolve contradictions in bioactivity data across different studies?

- Methodological Answer :

Assay Standardization : Compare experimental conditions (e.g., pH, temperature, enzyme source). For instance, variations in α-glucosidase activity may arise from mammalian vs. microbial enzyme sources .

Structural Validation : Confirm compound purity via HPLC and crystallography (e.g., SHELX-refined X-ray structures to rule out polymorphic effects) .

Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀ ranges for similar benzothiazole derivatives) to identify outliers .

Q. What computational tools are used to predict the compound’s interaction with DNA or proteins?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.